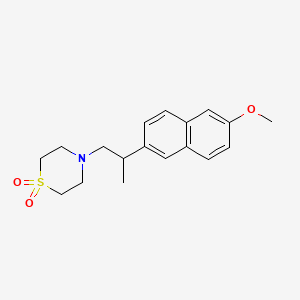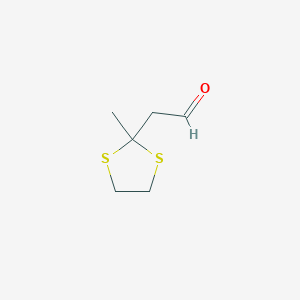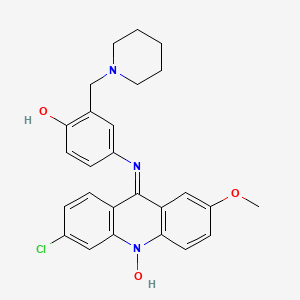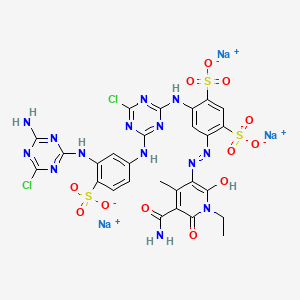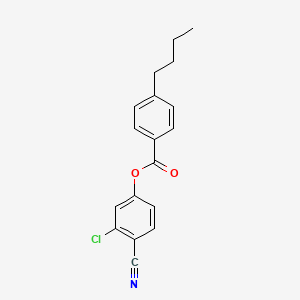
4-(3-Oxocyclohexyl)but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxocyclohexyl)but-2-enal is an organic compound characterized by a cyclohexane ring with a ketone group at the third position and an enal (alkene and aldehyde) group at the fourth position. This compound is of interest due to its unique structure, which combines both cyclic and unsaturated aldehyde functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxocyclohexyl)but-2-enal typically involves the aldol condensation of cyclohexanone with crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate ion from cyclohexanone, which then reacts with crotonaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxocyclohexyl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The enal group can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-(3-Oxocyclohexyl)butanoic acid
Reduction: 4-(3-Hydroxycyclohexyl)but-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(3-Oxocyclohexyl)but-2-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxocyclohexyl)but-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The enal group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated aldehyde. These reactions are crucial in the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple cyclic ketone that lacks the enal functionality.
Crotonaldehyde: An α,β-unsaturated aldehyde without the cyclohexane ring.
4-(3-Hydroxycyclohexyl)but-2-enal: A reduced form of 4-(3-Oxocyclohexyl)but-2-enal.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, a ketone group, and an enal group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
66538-48-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(3-oxocyclohexyl)but-2-enal |
InChI |
InChI=1S/C10H14O2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h1-2,7,9H,3-6,8H2 |
Clave InChI |
CQGUCOWIKFTIQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
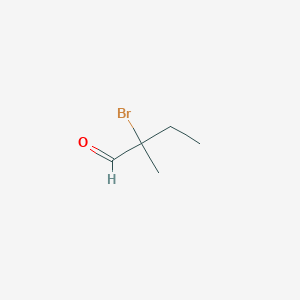
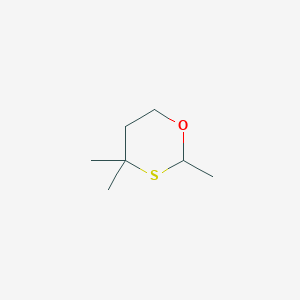
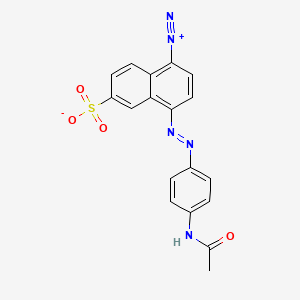
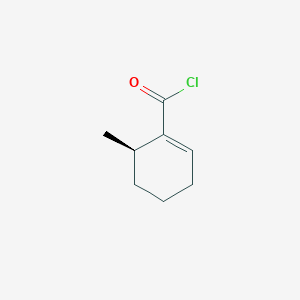
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
